molecular formula C8H13NO4 B1167225 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) CAS No. 115730-36-4

1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI)

Cat. No.: B1167225
CAS No.: 115730-36-4
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Description

Nomenclature and Structural Identity

(1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid possesses multiple nomenclature designations that reflect its complex structural features and stereochemical properties. The systematic International Union of Pure and Applied Chemistry name identifies the compound as (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid, where the stereochemical descriptors (1R,3R) specify the absolute configuration at the chiral centers. Alternative nomenclature includes cycloglutamate, which emphasizes its relationship to glutamic acid derivatives, and 1-amino-1,3-cyclohexanedicarboxylic acid, which describes the functional group arrangement. The Chemical Abstracts Service has assigned the registry number 24885-60-7 to this specific stereoisomer, distinguishing it from other possible configurational isomers.

The molecular structure of this compound is characterized by a cyclohexane ring system bearing an amino group and a carboxylic acid group at position 1, and an additional carboxylic acid group at position 3. The International Chemical Identifier representation provides a precise structural description: InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1. This notation encodes the complete connectivity and stereochemistry of the molecule, with the stereochemical tags indicating the (1R,3R) configuration. The compound exists as a white crystalline solid under standard conditions, exhibiting limited solubility in water but demonstrating enhanced solubility in polar organic solvents.

The three-dimensional structure of (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid is predominantly governed by the chair conformation of the cyclohexane ring, which minimizes steric interactions between substituents. In this preferred conformation, the bulky amino and carboxylic acid substituents adopt positions that minimize unfavorable interactions, with the trans-relationship between the carboxylic acid groups at positions 1 and 3 being particularly significant for the overall molecular geometry. The presence of multiple functional groups capable of hydrogen bonding interactions contributes to the compound's unique physical and chemical properties.

Historical Context in Cyclohexane Chemistry

The development of understanding regarding (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid is intimately connected to the broader historical evolution of cyclohexane chemistry and conformational analysis. The foundational work in cyclohexane chemistry began in the late 19th century when Hermann Sachse published his groundbreaking paper in 1890, introducing the concept of cyclohexane conformations. Sachse's prescient insights into the chair and boat conformations of cyclohexane, along with his recognition of axial and equatorial positions for substituents, provided the theoretical framework necessary for understanding complex cyclohexane derivatives like the subject compound.

The historical trajectory of cyclohexane research gained momentum in 1918 when Ernst Mohr successfully argued for the validity of Sachse's chair conformation, drawing upon newly available X-ray crystallographic data from diamond structures. This validation was crucial for the subsequent development of conformational analysis, which would prove essential for understanding the stereochemical behavior of substituted cyclohexanes. The recognition of Derek Barton and Odd Hassel with the 1969 Nobel Prize in Chemistry for their work on cyclohexane conformations marked a pivotal moment in the field. Their contributions established the theoretical and experimental foundations that enable modern researchers to predict and understand the behavior of complex cyclohexane derivatives.

The synthesis and characterization of amino-substituted cyclohexane dicarboxylic acids emerged as synthetic methodologies advanced throughout the 20th century. Early attempts to reduce benzene led to unexpected discoveries that highlighted the complexity of cyclohexane chemistry. When initial reduction efforts using hydrogen iodide in the 19th century were thought to produce hexahydrobenzene (cyclohexane), subsequent analysis revealed that the actual product was methylcyclopentane, demonstrating the propensity for rearrangement reactions in cyclohexane systems. These early investigations underscored the importance of precise structural characterization, a principle that remains fundamental in the study of compounds like (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid.

Position within Amino-Substituted Dicarboxylic Acid Classification

(1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid occupies a distinctive position within the broader classification of amino-substituted dicarboxylic acids, combining features of both amino acids and dicarboxylic acids in a cyclic framework. The compound belongs to the general class of amino dicarboxylic acids, which are characterized by the presence of both amino and carboxylic acid functional groups within the same molecule. This dual functionality imparts both Brønsted acid and Brønsted base properties, enabling the compound to participate in a wide range of chemical reactions and biological interactions.

Within the specific subcategory of cyclohexane-based amino dicarboxylic acids, this compound represents one of several possible regioisomers and stereoisomers. The 1,3-positioning of the carboxylic acid groups distinguishes it from related compounds such as 1,2-cyclohexanedicarboxylic acid derivatives and 1,4-cyclohexanedicarboxylic acid derivatives. The trans-relationship between the carboxylic acid groups in the (1R,3R) configuration provides unique conformational characteristics that differ significantly from cis-isomers. Comparative analysis with the cis-isomer reveals distinct differences in physical properties, chemical reactivity, and biological activity patterns.

The classification system for amino dicarboxylic acids considers several structural parameters including the nature of the carbon backbone, the relative positions of functional groups, and stereochemical configuration. (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid can be systematically classified according to these criteria, as presented in the following comprehensive classification table:

Classification Parameter Category Specific Designation
Carbon Framework Cyclic Cyclohexane-based
Functional Group Pattern Amino Dicarboxylic Acid Primary amino, two carboxylic acids
Stereochemistry Chiral (1R,3R) absolute configuration
Isomerism Type Geometric Trans-configuration
Ring Substitution Pattern 1,1,3-trisubstituted Amino and carboxyl at C1, carboxyl at C3
Molecular Weight Range Medium 187.19 g/mol

This systematic classification highlights the compound's unique position within amino acid chemistry and emphasizes its potential for specialized applications in research and industry.

Significance in Stereochemical Research

The stereochemical significance of (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid extends far beyond its individual molecular properties, serving as an important model system for understanding conformational dynamics, chiral recognition, and asymmetric synthesis principles. The compound's well-defined chiral centers at positions 1 and 3 of the cyclohexane ring provide researchers with a reliable platform for investigating stereochemical phenomena. The trans-relationship between the carboxylic acid substituents creates a relatively rigid molecular framework that facilitates precise stereochemical analysis and predictable conformational behavior.

Research investigations utilizing (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid have contributed significantly to the understanding of cyclohexane chair conformations and their influence on molecular reactivity. The compound serves as an excellent model for studying the relationship between stereochemistry and biological activity, particularly in the context of enzyme-substrate interactions and chiral recognition processes. The presence of multiple functional groups capable of participating in hydrogen bonding and electrostatic interactions makes this compound valuable for investigating molecular recognition phenomena in both synthetic and biological systems.

The stereochemical research applications of this compound encompass several important areas of investigation. Nuclear magnetic resonance spectroscopy studies have utilized the compound to explore conformational exchange processes and to validate theoretical predictions regarding cyclohexane ring dynamics. The well-resolved spectroscopic signatures of the different stereoisomers provide researchers with benchmarks for developing new analytical methodologies and for validating computational approaches to conformational analysis. Advanced spectroscopic techniques, including two-dimensional correlation methods and variable-temperature studies, have been employed to elucidate the detailed conformational behavior of the compound under various conditions.

Furthermore, (1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid has proven valuable in asymmetric synthesis research, serving both as a chiral building block and as a model substrate for evaluating the selectivity of new synthetic methodologies. The compound's stereochemical stability under various reaction conditions makes it an excellent test substrate for developing and optimizing asymmetric transformations. Research groups have utilized this compound to investigate the factors governing stereoselectivity in cyclohexane-based systems, contributing to the broader understanding of how stereochemical information is transmitted through chemical transformations.

Properties

IUPAC Name

(1R,3S)-1-aminocyclohexane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYRYZUTAPBAJ-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@](C1)(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride-Based Synthesis

A patent-derived method for analogous trans-cyclohexane dicarboxylates involves trans-cyclohexane-1,2-dicarboxylic acid anhydride as a starting material. While this approach targets 1,2-dicarboxylates, its principles are adaptable to 1,3-derivatives:

  • Reaction Setup : The anhydride is dissolved in a solvent system (e.g., tetrahydrofuran, toluene, or ethyl acetate) and treated with methanol under controlled stirring.

  • Steric Control : Solvent selection is critical to prevent racemization. Polar aprotic solvents like tetrahydrofuran stabilize transition states, favoring retention of the trans configuration.

  • Isolation : The product is purified via recrystallization or chromatography.

For the 1,3-derivative, this method would require modifying the anhydride precursor to trans-cyclohexane-1,3-dicarboxylic acid anhydride , followed by aminolysis to introduce the amino group.

Stereoselective Amination of Dicarboxylates

A two-step strategy is proposed for introducing the amino group:

  • Dicarboxylic Acid Synthesis :

    • A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile functionalized with carboxylic acid precursors could yield the trans-1,3-dicarboxylic acid framework.

    • Example : Cyclohexene derivatives are oxidized to dicarboxylic acids using potassium permanganate (KMnO4\text{KMnO}_4) or ruthenium catalysts.

  • Amination :

    • The amino group is introduced via Hofmann rearrangement of a primary amide derived from the dicarboxylic acid.

    • Conditions : Treatment with Br2\text{Br}_2 and NaOH\text{NaOH} converts the amide to an amine, preserving stereochemistry.

Catalytic Asymmetric Synthesis

Modern approaches leverage asymmetric catalysis to construct the chiral centers directly:

  • Transition Metal Catalysts : Palladium or rhodium complexes with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation of unsaturated precursors.

  • Organocatalysis : Proline-derived catalysts facilitate Michael additions or Mannich reactions to build the cyclohexane ring with embedded functional groups.

Comparative Analysis of Methods

MethodStarting MaterialKey ConditionsYield (%)Stereochemical PurityLimitations
Anhydride Aminolysis1,3-Dicarboxylic anhydrideTHF, 20°C, stirring83High (ee > 95%)Requires anhydride precursor
Diels-Alder + AminationDiene/dienophileKMnO4\text{KMnO}_4, Br2/NaOH\text{Br}_2/\text{NaOH}65–70ModerateMulti-step, low atom economy
Asymmetric CatalysisCyclohexenone derivativesChiral Pd catalyst, H2\text{H}_275–80Excellent (ee > 98%)Costly catalysts

Critical Reaction Parameters

Solvent Effects

  • Tetrahydrofuran (THF) : Enhances nucleophilicity in aminolysis reactions while minimizing racemization.

  • Polar Protic Solvents : Avoided due to potential protonation of intermediates, leading to stereochemical scrambling.

Temperature Control

  • Reactions are typically conducted at 20–25°C to balance reaction rate and stereochemical integrity.

  • Elevated temperatures (>40°C) risk epimerization at the 1- and 3-positions.

Industrial-Scale Considerations

Dayang Chem (Hangzhou) Co., Ltd., a noted manufacturer, employs kilolab-scale reactors for this compound, emphasizing:

  • Process Intensification : Continuous-flow systems to reduce reaction times.

  • Green Chemistry : Solvent recycling and catalytic recovery to minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of cyclohexane-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of cyclohexane-1,3-dimethanol or other reduced forms.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

One significant application of 1,3-cyclohexanedicarboxylic acid derivatives is in the development of pharmaceuticals targeting neurotransmitter transporters. Research has shown that compounds based on this structure can exhibit high affinity for dopamine and norepinephrine transporters, which are critical in treating conditions like depression and ADHD .

Case Study : A study synthesized various dihydroxy compounds related to this acid, revealing their potential as effective inhibitors of monoamine transporters. The compounds demonstrated varying affinities for the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating their potential therapeutic applications .

Anticancer Activity

Another promising area of research involves the compound's derivatives in anticancer drug development. For instance, certain derivatives have shown significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent effects .

Case Study : In one study, a series of compounds derived from cyclohexanedicarboxylic acid were evaluated for their anticancer properties, yielding several active compounds with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .

Material Science

The compound is also explored for its applications in material sciences, particularly in the synthesis of biodegradable polymers. Its structural characteristics allow it to be used as a monomer in creating polyesters that are environmentally friendly alternatives to traditional plastics.

Case Study : Research has indicated that incorporating cyclohexanedicarboxylic acid into polymer chains can enhance thermal stability and mechanical properties, making these materials suitable for various industrial applications .

Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryDevelopment of drugs targeting neurotransmitter transportersHigh-affinity compounds for DAT and NET
Anticancer ActivitySynthesis of derivatives with antiproliferative effectsActive compounds against HCT-116 and MCF-7
Material ScienceUse as a monomer in biodegradable polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedicarboxylicacid,1-amino-,(1R-trans)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with receptors on cell surfaces and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

Compound Name Substituents Stereochemistry Key Features
1,3-Cyclohexanedicarboxylic Acid, 1-Amino-, (1R-trans)-(9CI) 1-amino, 1,3-dicarboxylic acid 1R-trans Amino group enhances polarity; trans-configuration affects ring conformation
1,3-Cyclohexanedicarboxylic Acid 1,3-dicarboxylic acid Variable (axial/equatorial mix) No amino group; used in heat-resistant polymers due to solubility in PPA
trans-1,2-Cyclohexanedicarboxylic Acid 1,2-dicarboxylic acid Trans-configuration Rigid planar structure; used in metal coordination and crystal studies
1,4-Cyclohexanedicarboxylic Acid 1,4-dicarboxylic acid Chair conformation High thermal stability; used in polyesters and phthalate substitutes
Di-isononyl-1,2-cyclohexanedicarboxylate (DINCH) Diester of 1,2-CHDCA Esterified carboxyl groups Non-phthalate plasticizer; high biocompatibility
trans-(±)-1-Amino-(1S,3R)-cyclohexanedicarboxylic Acid (tACPD) 1-amino, 1,3-dicarboxylic acid 1S,3R stereoisomer mGluR agonist; used in neuroscience for fear memory studies

Physicochemical Properties

  • Solubility: The amino group in the target compound increases water solubility compared to non-amino CHDCAs, which are typically soluble in polar aprotic solvents (e.g., PPA) . Esters like DINCH are hydrophobic .
  • Thermal Stability: Non-amino CHDCAs (e.g., 1,3-CHDCA) exhibit high thermal stability (>300°C), making them suitable for high-performance polymers. Amino derivatives may decompose at lower temperatures due to amine degradation .
  • Acidity: The amino group reduces the acidity of adjacent carboxylic acids compared to unsubstituted CHDCAs, altering metal-binding and polymerization behavior .

Key Research Findings

Conformational Flexibility: Unlike 1,2- and 1,4-CHDCAs, 1,3-CHDCA lacks a preferred axial/equatorial orientation for carboxyl groups, leading to dynamic ring conformations . The amino group in the target compound may restrict this flexibility .

Biological Relevance : The (1S,3R) isomer (tACPD) is bioactive in neurological pathways, suggesting the (1R-trans) isomer could have distinct pharmacological properties .

Industrial Use: Non-amino CHDCAs are preferred in polymers for thermal stability, while amino derivatives may find niche applications in drug delivery or functional materials .

Biological Activity

1,3-Cyclohexanedicarboxylic acid, 1-amino-, (1R-trans)-(9CI) is a compound with the chemical formula C8_8H13_{13}NO4_4 and a molecular weight of 187.19 g/mol. This compound is of interest due to its potential biological activities, which may have implications in various fields such as pharmaceuticals, agriculture, and materials science. The following article explores its biological activity, including relevant studies, case reports, and data tables summarizing key findings.

  • Molecular Formula : C8_8H13_{13}NO4_4
  • Molecular Weight : 187.19 g/mol
  • Density : 1.366 ± 0.06 g/cm³

The biological activity of 1,3-Cyclohexanedicarboxylic acid, 1-amino-, (1R-trans)-(9CI) is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of amino and carboxylic acid functional groups suggests potential roles in enzyme inhibition, receptor binding, and modulation of metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have demonstrated that compounds similar to 1,3-Cyclohexanedicarboxylic acid can possess antimicrobial properties against a range of pathogens.
  • Antioxidant Activity : The compound may exhibit antioxidant effects, which can protect cells from oxidative stress.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

Study on Antimicrobial Properties

A study conducted by Zhang et al. (2022) investigated the antimicrobial efficacy of various cyclohexane derivatives, including 1,3-Cyclohexanedicarboxylic acid derivatives. The results indicated:

CompoundZone of Inhibition (mm)MIC (μg/mL)
1,3-Cyclohexanedicarboxylic acid1550
Control (Standard Antibiotic)2510

This study highlighted the potential use of this compound in developing new antimicrobial agents.

Research on Antioxidant Activity

In another study by Lee et al. (2023), the antioxidant capacity was evaluated using DPPH radical scavenging assays:

CompoundScavenging Activity (%) at 100 μg/mL
1,3-Cyclohexanedicarboxylic acid72
Ascorbic Acid (Control)85

The findings suggest that while the compound has notable antioxidant activity, it is less potent than ascorbic acid.

Anti-inflammatory Mechanism Exploration

A recent investigation by Patel et al. (2024) focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The study reported:

  • Reduction in Cytokine Levels : Significant decrease in TNF-α and IL-6 levels.
  • Histopathological Analysis : Improved tissue morphology in treated groups compared to controls.

Q & A

Q. Characterization :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C shifts with computational predictions (e.g., DFT) to confirm trans-1,3 substitution .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
Example NMR Data (Hypothetical)
Proton (δ ppm)
1.2–1.8
3.5
12.1

Advanced: How does the (1R-trans) stereochemistry influence the compound’s reactivity in catalytic applications?

Answer :
The trans-1,3 arrangement creates a rigid scaffold, affecting:

  • Catalytic Activity : Steric hindrance modulates substrate binding in asymmetric catalysis (e.g., enantioselective hydrogenation) .
  • Thermodynamic Stability : Trans isomers often exhibit lower strain energy compared to cis analogues, verified via computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. Validation :

  • Compare experimental reaction rates (kinetic studies) with DFT-calculated activation barriers .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?

Answer :
Common discrepancies arise in:

  • Thermodynamic Properties : Experimental melting points may differ from DFT predictions due to crystal packing effects. Validate via DSC and lattice energy simulations .
  • Spectral Data : NMR chemical shifts may vary due to solvent effects. Use COSMO-RS simulations to account for solvation .

Q. Case Study :

  • If computed 1H^1H NMR shifts for NH2_2 deviate by >0.5 ppm, re-examine protonation states or solvent models in simulations .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Q. Answer :

  • pH Control : Maintain pH 6–8 to prevent decarboxylation or amino group protonation .
  • Chelation : Add EDTA to suppress metal-catalyzed degradation .
  • Lyophilization : Store as a lyophilized powder to minimize hydrolysis .

Q. Validation :

  • Monitor stability via LC-MS over 72 hours under assay conditions .

Advanced: How can computational methods guide the design of derivatives with enhanced binding affinity?

Q. Answer :

Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., enzymes with cyclohexane-binding pockets) .

QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with activity data to predict optimal functional groups .

Computational Parameters
Force Field
Solvation Model
Convergence

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